molecular formula C21H21N3O2 B2563902 N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide CAS No. 1334373-18-0

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide

Cat. No. B2563902
CAS RN: 1334373-18-0
M. Wt: 347.418
InChI Key: MQTORZDCVQXDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-(3,3-Diphenylpropyl)glycinamide are synthesized through various chemical reactions involving carbamate derivatives and demethylation processes .

Scientific Research Applications

Protein Hydration Site Prediction and Visualization

Water molecules play a critical role in protein structure and function. The binding site of a protein often contains hydration sites that influence protein–ligand interactions. WATsite2.0 , a program developed with an easy-to-use graphical user interface (GUI) based on PyMOL , identifies hydration sites from molecular dynamics (MD) simulations. Researchers can estimate the protein desolvation free energy for any ligand by summing up the hydration site free energies of displaced water molecules. Understanding the location and thermodynamic profile of these hydration sites is crucial for comprehending protein-ligand binding .

properties

IUPAC Name

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-13-12-19(23-24-20)21(25)22-15-14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTORZDCVQXDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide

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